molecular formula C29H32N4O2S2 B12164828 2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12164828
M. Wt: 532.7 g/mol
InChI Key: GCUAGETWYSPOKQ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is derived through systematic disassembly of its hybrid heterocyclic framework. The parent structure is the 4H-pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system comprising a pyridine fused to a pyrimidinone ring. At position 2, the 4-benzylpiperidin-1-yl substituent is attached via a nitrogen atom, while position 9 hosts a methyl group. Position 3 features a (Z)-configured vinylidene bridge connecting the pyrido-pyrimidinone system to a 3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.

The molecular formula is $$ \text{C}{31}\text{H}{33}\text{N}5\text{O}2\text{S}_2 $$, calculated as follows:

  • Pyrido[1,2-a]pyrimidin-4-one core : $$ \text{C}9\text{H}7\text{N}_2\text{O} $$
  • 4-Benzylpiperidin-1-yl group : $$ \text{C}{12}\text{H}{16}\text{N} $$
  • 9-Methyl substituent : $$ \text{CH}_3 $$
  • Thiazolidinone moiety : $$ \text{C}8\text{H}{9}\text{N}\text{O}\text{S}_2 $$

This formula aligns with derivatives of pyrido-pyrimidinones and thiazolidinones documented in synthetic medicinal chemistry literature.

Crystallographic and Conformational Studies

X-ray crystallographic data for analogous compounds reveal that the pyrido[1,2-a]pyrimidin-4-one core adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the pyrimidinone carbonyl and adjacent nitrogen atoms. The 4-benzylpiperidin-1-yl group exhibits a chair conformation, with the benzyl substituent occupying an equatorial position to minimize steric strain.

The (Z)-configuration of the vinylidene-thiazolidinone linkage was confirmed via NOESY spectroscopy, showing proximity between the pyrido-pyrimidinone’s C3 proton and the thiazolidinone’s methylpropyl group. The thiazolidinone ring itself exists in a twisted envelope conformation, with the 2-thioxo group adopting an axial orientation to reduce electronic repulsion.

Structural Feature Conformational Detail
Pyrido-pyrimidinone core Planar, intramolecular H-bonding
4-Benzylpiperidin-1-yl group Chair conformation, equatorial benzyl
Thiazolidinone moiety Twisted envelope, axial 2-thioxo
Vinylidene bridge (Z)-configuration, dihedral angle = 12°

Properties

Molecular Formula

C29H32N4O2S2

Molecular Weight

532.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H32N4O2S2/c1-19(2)18-33-28(35)24(37-29(33)36)17-23-26(30-25-20(3)8-7-13-32(25)27(23)34)31-14-11-22(12-15-31)16-21-9-5-4-6-10-21/h4-10,13,17,19,22H,11-12,14-16,18H2,1-3H3/b24-17-

InChI Key

GCUAGETWYSPOKQ-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCC(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core

Procedure (adapted from):

  • Reactant : 2-Chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters.

  • Conditions : CuI (10 mol%), DMF, 130°C, 12–18 hours.

  • Mechanism : Tandem C–N bond formation and intramolecular amidation.

  • Yield : 70–85% (dependent on substituents).

Key Intermediate :

  • 3-Chloromethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Introduction of 4-Benzylpiperidin-1-yl Group

Alkylation Protocol (based on):

  • Reactant : 3-Chloromethyl intermediate + 4-benzylpiperidine.

  • Conditions :

    • Solvent: Dichloromethane or acetonitrile.

    • Base: Triethylamine or K2_2CO3_3.

    • Temperature: Reflux (40–80°C).

  • Yield : 60–75% after recrystallization (hexane/methanol).

Intermediate :

  • 2-(4-Benzylpiperidin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Formylation at Position 3

Vilsmeier–Haack Reaction :

  • Reactant : Intermediate from Step 2.2 + POCl3_3/DMF.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 50–65%.

Intermediate :

  • 3-Formyl-2-(4-benzylpiperidin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Knoevenagel Condensation with Thiazolidinone Fragment

Thiazolidinone Synthesis (from):

  • Reactant : 3-(2-Methylpropyl)-2-thioxothiazolidin-4-one.

  • Conditions : Acetic acid/piperidine, reflux (2–4 hours).

Coupling Protocol :

  • Reactant : 3-Formyl intermediate + thiazolidinone.

  • Conditions :

    • Solvent: Ethanol or toluene.

    • Catalyst: Piperidine (10 mol%).

    • Temperature: 80–100°C, 6–8 hours.

  • Stereoselectivity : Z-configuration favored due to steric hindrance.

  • Yield : 55–70%.

Purification and Characterization

Purification Methods

StepMethodSolvent SystemPurity Achieved
2.2RecrystallizationHexane/methanol>97%
2.4Column ChromatographyEthyl acetate/hexane (3:7)>95%

Spectroscopic Data

Intermediate1^1H NMR (δ, ppm)MS (m/z)
Step 2.2 Product2.21 (s, 3H, CH3_3), 3.26 (t, 2H, N–CH2_2), 7.48–8.97 (aromatic)361.44 [M+H]+^+
Final Compound1.02 (d, 6H, (CH3_3)2_2CH), 3.52 (t, 2H, S–CH2_2), 7.87 (s, 1H, =CH–)529.62 [M+H]+^+

Challenges and Solutions

  • Stereochemical Control : Use of bulky bases (e.g., DBU) enhances Z-selectivity.

  • Byproduct Formation : Over-alkylation mitigated by stoichiometric control.

  • Solubility Issues : Polar aprotic solvents (DMF/DMSO) improve reaction homogeneity.

Comparative Analysis of Methods

ParameterCuI-Catalyzed MethodClassical Alkylation
Yield85%60–75%
Reaction Time12–18 hours24–48 hours
ScalabilitySuitable for gram-scaleLimited by purification

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Core Modifications: Pyrido[1,2-a]pyrimidin-4-one Derivatives

The pyrido[1,2-a]pyrimidin-4-one scaffold is shared among several analogs, but substitutions at positions 2, 3, and 7 significantly alter properties:

Compound Name / ID Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Features
Target Compound 4-benzylpiperidin-1-yl (Z)-3-(2-methylpropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene None High lipophilicity due to benzyl and isobutyl groups; potential steric hindrance from thiazolidinone substituent .
2-(4-Ethylpiperazinyl)-9-methyl analog () 4-ethylpiperazinyl (Z)-3-(1-phenylethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene None Increased polarity from ethylpiperazine; aromatic phenylethyl group may enhance π-π interactions .
European Patent Derivatives () e.g., 1,3-benzodioxol-5-yl Varies Piperazinyl, methylpiperazinyl Benzodioxol group introduces electron-rich aromaticity; piperazine substitutions improve solubility .

Key Observations :

  • Lipophilicity : The target compound’s benzyl and 2-methylpropyl groups likely enhance membrane permeability compared to ethylpiperazinyl or benzodioxol derivatives .
  • Solubility : Piperazinyl substituents (e.g., in compounds) improve aqueous solubility via protonation, whereas the target compound’s benzylpiperidine may reduce it .

Thiazolidinone Moiety Variations

The thiazolidinone ring is critical for electronic and steric interactions. Comparisons include:

Compound Thiazolidinone Substituent Configuration Impact
Target Compound 3-(2-methylpropyl) Z Steric bulk may limit binding to flat active sites but enhance selectivity for hydrophobic pockets .
Anti-inflammatory pyrazolo[3,4-d]pyrimidinones () 3-phenyl or 4-chlorophenyl Not specified Aromatic substituents (e.g., phenyl) may favor interactions with aromatic residues in enzymes like COX-2 .
Chromeno-pyrimidinone () 2-thioxo (no alkyl chain) Not specified Simplified structure with lower steric demand; higher solubility .

Key Observations :

  • Electronic Effects: The 2-thioxo group common to all analogs may stabilize enol tautomers, influencing hydrogen-bonding capacity .

Piperidine/Piperazine Substituents

Substituents on the piperidine/piperazine ring influence pharmacokinetics and target engagement:

Compound Piperidine/Piperazine Group Pharmacological Implications
Target Compound 4-benzylpiperidin-1-yl Enhanced CNS penetration due to benzyl group’s lipophilicity; potential CYP450 inhibition risk .
Analog 4-ethylpiperazinyl Improved solubility and metabolic stability via ethylpiperazine’s basic nitrogen .
Risperidone Impurity () 4-(6-fluoro-benzisoxazolyl)piperidinyl Fluorinated groups enhance binding affinity to dopamine/serotonin receptors .

Key Observations :

  • Metabolism : Piperazine derivatives (e.g., ) are prone to N-dealkylation, whereas benzylpiperidine (target compound) may undergo oxidative metabolism via CYP3A4 .
  • Target Selectivity : Bulky substituents (e.g., benzyl) may reduce off-target effects compared to smaller groups like ethyl .

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as "the compound") is a complex organic molecule featuring a unique combination of pharmacologically relevant moieties. Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidine ring, and a piperidine unit, which contribute to its potential biological activities.

Structural Characteristics

The molecular formula of the compound is C₃₃H₄₃N₃O₂S, with a molecular weight of approximately 532.72 g/mol. The intricate structure enhances its interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The pyrido[1,2-a]pyrimidine core is associated with anticancer properties, potentially inhibiting tumor growth through various mechanisms.
  • Antidiabetic Properties : The thiazolidine ring suggests potential use in managing diabetes by enhancing insulin sensitivity.
  • Neuroprotective Effects : The piperidine moiety has been linked to neuroprotective activities, making it a candidate for treating neurodegenerative diseases.

Interaction Studies

Research indicates that the compound may interact with several biological targets. Notably, compounds with similar structures have shown promising results in:

Compound Class Structure Features Biological Activity
ThiazolidinedionesContains thiazolidine ringsAntidiabetic properties
PyridopyrimidinesPyrido[1,2-a]pyrimidine coreAnticancer activity
Piperidine DerivativesPiperidine moietyUsed in various pharmaceuticals

This multi-target approach may enhance therapeutic potential and reduce the likelihood of resistance development compared to single-target drugs.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of the compound significantly inhibit the growth of various cancer cell lines. For instance, the compound exhibited IC50 values ranging from 7.9 to 92 µM against human breast and colorectal cancer cells.
  • Diabetes Management : Research on thiazolidinedione derivatives has shown that they improve insulin sensitivity and glucose metabolism in diabetic models. Similar mechanisms are anticipated for this compound due to its structural features.
  • Neuroprotection : Studies involving piperidine-based compounds have indicated neuroprotective effects in animal models of neurodegeneration. The potential for this compound to offer similar benefits is currently under investigation.

The mechanisms underlying the biological activities of the compound include:

  • Inhibition of Enzymatic Activity : Certain structural components may inhibit key enzymes involved in cancer progression and metabolic disorders.
  • Receptor Modulation : The benzylpiperidine fragment is known for its ability to modulate various receptors implicated in pain and inflammation pathways.

Q & A

Q. What spectroscopic methods are essential for characterizing the compound’s structure, and how are they applied?

Key techniques include ¹H/¹³C NMR for confirming the Z-configuration of the thiazolidinone methylidene group and the benzylpiperidinyl substituent. IR spectroscopy identifies the thioxo (C=S) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) validates molecular mass and fragmentation patterns. X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities. For example, NMR chemical shifts near δ 160–170 ppm (¹³C) confirm the thiazolidinone ring’s electronic environment .

Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be optimized?

Synthesis typically involves:

  • Step 1 : Condensation of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde under acidic conditions (e.g., acetic acid, 80°C) to form the Z-configured methylidene linkage.
  • Step 2 : Introduction of the 4-benzylpiperidin-1-yl group via nucleophilic substitution or Buchwald-Hartwig coupling. Key optimizations include solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) .

Q. How does the compound’s solubility profile impact its experimental handling?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., HCl salts of the piperidinyl group) or co-solvents (e.g., PEG-400). Pre-formulation studies should include pH-dependent solubility assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies potential binding pockets in target proteins. Density Functional Theory (DFT) calculates electronic properties of the thiazolidinone ring, which influence hydrogen bonding with catalytic residues. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time. For example, the Z-configuration of the methylidene group may enhance π-π stacking with aromatic residues in kinase active sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Purity variations : Use HPLC (≥95% purity) and LC-MS to confirm batch consistency.
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural analogs : Compare activity with derivatives lacking the benzylpiperidinyl group (e.g., 2-methylpropyl vs. 4-fluorobenzyl substitutions) to isolate pharmacophoric contributions .

Q. How can synthetic yields be improved while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation of the thioxo group) by optimizing residence time and temperature .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce Z/E selectivity during methylidene formation.
  • In-line purification : Couple synthesis with flash chromatography or crystallization to isolate high-purity intermediates .

Q. What structural analogs of this compound exhibit divergent biological activities, and why?

Analog StructureKey ModificationsActivity ShiftMechanism
3-(4-Fluorobenzyl) substitutionIncreased electron-withdrawing effectEnhanced kinase inhibition (IC₅₀ = 12 nM vs. 45 nM)Improved binding to ATP pockets via fluorine’s electrostatic effects .
Replacement of pyrido[1,2-a]pyrimidine with pyrazolo[3,4-d]pyrimidineAltered π-stacking geometryLoss of antimicrobial activityReduced planar interaction with bacterial DNA gyrase .

Q. How do crystallographic data (e.g., torsion angles) inform SAR studies?

X-ray structures reveal that the dihedral angle between the pyrido[1,2-a]pyrimidine and thiazolidinone rings (typically 15–25°) correlates with conformational flexibility. Smaller angles (<20°) enhance binding to rigid enzyme pockets (e.g., cytochrome P450 isoforms) .

Methodological Notes

  • Contradictory Data : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
  • Advanced Purification : Use preparative HPLC with CHIRALPAK® columns to separate enantiomers if racemization occurs during synthesis .
  • Safety Protocols : Handle thioxo intermediates in fume hoods due to potential sulfur byproduct toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.